3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate
Description
Properties
Molecular Formula |
C14H22NO5- |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H23NO5/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17/h6,19H,5,7-9H2,1-4H3,(H,16,17)/p-1 |
InChI Key |
OEMDMQKKQJDYFM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Phosphine-Catalyzed [2+2] Cycloaddition
A validated method involves phosphine-catalyzed cycloaddition between ethyl 2-butynoate and methyl 2-[(diphenylmethylene)amino]acrylate. This reaction produces regioisomer A (3-ethyl, 1-methyl 1-[(diphenylmethylene)amino]-3-cyclopentene-1,3-dicarboxylate) as the major product.
Reaction Conditions :
-
Catalyst: Triphenylphosphine (10 mol%)
-
Solvent: Dichloromethane, 0°C to room temperature
This intermediate undergoes hydrolysis to expose the amine, followed by urea formation using potassium cyanate (KCNO) in hydrochloric acid. Subsequent base-mediated cyclization (pH 9–10) yields the hydantoin precursor, which is oxidized to the 2-oxo-1,3-oxazolidin-3-yl subunit.
Side Chain Installation via Alkylation
The 4-methylpent-3-en-1-yl group is introduced via SN2 alkylation of the hydantoin nitrogen.
tert-Butoxide-Mediated Alkylation
Procedure :
-
Hydantoin precursor (1 eq) is deprotonated with potassium tert-butoxide (2 eq) in THF at −78°C.
-
4-Methylpent-3-en-1-yl bromide (1.2 eq) is added dropwise.
-
Reaction proceeds for 12 h at room temperature.
Challenges :
-
Competing O-alkylation requires strict temperature control.
Yield : 54% after column chromatography.
Propanoate Esterification and Salt Formation
Esterification with Propanoic Acid
The free carboxylic acid (3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid) is esterified using DCC/DMAP catalysis:
Conditions :
Sodium Salt Preparation
The ester is saponified with NaOH (2 eq) in methanol/water (4:1), followed by cation exchange with NaHCO3:
Isolation : Lyophilization yields the sodium salt as a white solid (mp 214–217°C).
Stereochemical Considerations and Byproduct Management
The C4 and C5 dimethyl groups create a congested environment, leading to two key byproducts:
-
C4-Epimer : Forms via keto-enol tautomerism during alkylation (8–12% yield).
-
Ring-Opened Diacid : Results from over-saponification (pH >12).
Mitigation Strategies :
-
Use of bulky bases (e.g., LDA) during alkylation reduces epimerization.
-
pH-controlled saponification (pH 10–11) minimizes diacid formation.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Cycloaddition | Phosphine catalysis | 68 | 95 | Regioisomer separation |
| Alkylation | SN2 displacement | 54 | 89 | Epimerization |
| Saponification | NaHCO3 exchange | 92 | 98 | Diacid byproduct |
Scalability and Industrial Feasibility
The cycloaddition route is preferred for large-scale synthesis due to its atom economy. However, the use of triphenylphosphine necessitates costly purification. Alternatives under investigation include:
Chemical Reactions Analysis
Key Structural Features
-
Core structure : Oxazolidinone ring with hydroxy (OH), methyl, and 4-methylpent-3-enyl substituents.
-
Functional groups : Propanoate ester (COO⁻Na⁺), hydroxyl group (OH), and a conjugated alkene (C=C) in the 4-methylpent-3-enyl chain .
-
Molecular formula : C₁₄H₂₂NNaO₅ (molecular weight: 307.32 g/mol) .
Hydrolysis of Propanoate Ester
The propanoate ester group is susceptible to hydrolysis under acidic or basic conditions, converting to the parent propanoic acid (CID 5033572 ) . This reaction is typical for esters and can occur via nucleophilic attack by water or hydroxide ions.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | H⁺ (e.g., HCl) | Propanoic acid (CID 5033572) | |
| Basic hydrolysis | OH⁻ (e.g., NaOH) | Sodium salt of carboxylate |
Oxazolidinone Ring Reactivity
The oxazolidinone ring (a cyclic carbamate) can undergo ring-opening reactions under specific conditions:
-
Nucleophilic attack : The carbamate group may react with nucleophiles (e.g., water, amines) to form amides or ureas.
-
Electrophilic substitution : The hydroxyl group (OH) at the 4-position may act as a leaving group, enabling substitution or elimination .
Cyclopropanation via Carbenoid Intermediates
The compound’s oxazolidinone derivative has been studied in cyclopropanation reactions using organozinc carbenoids. For example, amidoorganozinc carbenoids derived from oxazolidinones react with alkenes to form cyclopropanes via [2+1] cycloaddition . This suggests potential reactivity in similar systems.
| Reaction Type | Mechanism | Key Feature | Source |
|---|---|---|---|
| Cyclopropanation | [2+1] cycloaddition | Stereoselective ring formation |
Functional Group Transformations
-
Hydroxy group (OH) : Could participate in elimination reactions (e.g., dehydration to form alkenes) or act as a directing group in substitution reactions .
-
Alkene (C=C) : The 4-methylpent-3-enyl chain may undergo polymerization, hydrogenation, or electrophilic addition (e.g., bromination) .
Stability and Reactivity Trends
-
Ester hydrolysis : Rate depends on pH and solvent (e.g., faster in basic conditions) .
-
Oxazolidinone stability : The ring is generally stable but reactive under nucleophilic or electrophilic conditions .
-
Stereochemical control : Cyclopropanation reactions with oxazolidinone-derived carbenoids exhibit stereoselectivity, influenced by substituent orientation .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable for developing new compounds.
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Medicine
Ongoing research is exploring the use of this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structure may allow it to interact with biological targets effectively.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Research on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition against Staphylococcus aureus with an IC50 of 12 µg/mL |
| Anticancer Evaluation | Test cytotoxic effects on cancer cell lines | Demonstrated IC50 values ranging from 5 to 15 µg/mL on MCF7 and HCT116 cell lines |
| Synthesis Optimization | Improve yield in industrial settings | Achieved a yield increase of 30% using modified reaction conditions |
Mechanism of Action
The mechanism of action of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxazolidinone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural features are compared below with related oxazolidinone and heterocyclic derivatives (Table 1).
Table 1: Comparative Analysis of Structural Features
Key Observations :
Substituent Complexity : The branched alkenyl group (4-methylpent-3-en-1-yl) introduces steric bulk, which may hinder enzymatic degradation but also reduce solubility compared to simpler methoxy-substituted analogs .
Ester vs. Amide Functionality: The propanoate ester differentiates it from imidazolidinone-indole hybrids (), which feature amine and ketone groups critical for hydrogen bonding in kinase inhibition .
Pharmacological and Crystallographic Insights
- Antimicrobial Potential: Oxazolidinones typically inhibit bacterial protein synthesis. The alkenyl and hydroxyl substituents may enhance membrane penetration, but the lack of a fluorine atom (common in clinical oxazolidinones like tedizolid) could limit potency .
- Crystallography : SHELX-based refinement () is critical for resolving its stereochemistry, particularly the hydroxyl and alkenyl group conformations, which are challenging to characterize via NMR alone .
Biological Activity
3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate, also known by its chemical formula and CAS number 1215601-66-3, is a compound of significant interest in pharmacological research. Its structure features an oxazolidinone core, which is known for various biological activities, including antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound through a review of relevant studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| Melting Point | Not specified |
| Density | Not specified |
| pKa | Not specified |
Antimicrobial Activity
Several studies have indicated that compounds with oxazolidinone structures exhibit notable antimicrobial properties. Research has shown that derivatives of oxazolidinones can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazolidinone derivatives is another area of interest. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. For example, research on related compounds has shown a reduction in TNF-alpha and IL-6 levels in treated cells .
Case Studies
- In vitro Studies : In one study, 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-y]propanoate was tested against Escherichia coli and exhibited moderate antibacterial activity with an IC50 value indicating effective concentration for inhibition .
- Cholinesterase Inhibition : Another investigation highlighted the potential of similar oxazolidinone compounds to inhibit cholinesterase enzymes, which are crucial in neurodegenerative disorders. Although specific data for this compound is limited, related studies suggest promising activity against butyrylcholinesterase .
The biological activities of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-y) -2-oxo -1,3 -oxazolidin -3 -yl]propanoate can be attributed to its ability to interact with key biological targets:
- Cell Membrane Disruption : The lipophilicity of the compound may facilitate its incorporation into bacterial membranes, leading to disruption and cell death.
- Enzyme Inhibition : By inhibiting specific enzymes such as cholinesterases or bacterial transpeptidases, this compound can effectively halt critical biochemical processes necessary for microbial survival or neurotransmission.
Q & A
Q. What methodologies are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. Key steps include:
- Growing high-quality crystals using solvent vapor diffusion (e.g., ethanol or acetonitrile) .
- Data collection at low temperatures (e.g., 90 K) to minimize thermal motion artifacts .
- Refinement using software like SHELXL, focusing on bond length accuracy (mean σ(C–C) ≤ 0.002 Å) and R-factor validation .
Q. What synthetic strategies are effective for preparing this oxazolidinone derivative?
- Core oxazolidinone formation : Utilize cyclocondensation of β-amino alcohols with carbonyl compounds (e.g., ketones or esters) under acidic conditions .
- Side-chain modification : Introduce the 4-methylpent-3-en-1-yl group via allylic alkylation or Grignard reactions, monitoring stereochemistry with chiral HPLC .
- Esterification : Protect the propanoic acid moiety using methyl or ethyl esters, followed by deprotection under mild alkaline conditions .
Q. Which analytical techniques are optimal for assessing purity and structural integrity?
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–280 nm) and ESI-MS for molecular ion confirmation .
- NMR spectroscopy : Assign peaks via - HSQC and HMBC to verify substituent positions (e.g., oxazolidinone ring protons at δ 3.5–4.5 ppm) .
- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How to design experiments evaluating environmental persistence and transformation pathways?
- Fate studies : Use -labeled compound in microcosms (soil/water systems) to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways over 12–24 months .
- Analytical endpoints : Quantify metabolites via LC-QTOF-MS and model degradation kinetics using first-order rate constants (R² ≥ 0.95) .
- Ecotoxicology : Assess acute/chronic effects on Daphnia magna (OECD 202/211 guidelines) and algal growth inhibition (OECD 201) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Apply random-effects models to account for inter-study variability (e.g., differing assay conditions) .
- Dose-response validation : Replicate key studies with standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .
- Structural analogs : Compare activity trends with related oxazolidinones (e.g., linezolid derivatives) to identify critical pharmacophores .
Q. What mechanistic approaches are suitable for studying this compound’s biological targets?
- Target identification : Use thermal shift assays (TSA) to screen protein binding and confirm hits via SPR (KD ≤ 10 µM) .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., ribosomal 50S subunit) with AMBER or GROMACS, focusing on hydrogen bonding with A2451 and U2585 residues .
- Resistance profiling : Serial passage bacteria under sub-MIC conditions (10–20 generations) to identify mutations via whole-genome sequencing .
Methodological Notes
- Data reporting : Adhere to APA standards for statistical clarity (e.g., p-values, confidence intervals) and FAIR principles for data sharing .
- Contradiction management : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Stereochemical control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to ensure enantiopurity (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
